1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, a methylphenyl group, and a pyrrolidinyl urea moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves multiple steps. One common synthetic route starts with the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine. This intermediate is then cyclized and decarboxylated to form 7-(diethylamino)-2H-chromen-2-one.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, modulating their activity. The pyrrolidinyl urea moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea include:
- 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamate
- 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiourea
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-5-26(6-2)20-11-12-21(17(4)13-20)25-23(29)24-18-14-22(28)27(15-18)19-9-7-16(3)8-10-19/h7-13,18H,5-6,14-15H2,1-4H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAYVFHUNYTJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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